2-Bromo-4-(1-naphthalenyl)-quinazoline
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Overview
Description
2-Bromo-4-(1-naphthalenyl)-quinazoline is a heterocyclic aromatic compound that features a quinazoline core substituted with a bromine atom at the second position and a naphthalenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1-naphthalenyl)-quinazoline can be achieved through a multi-step process. One common method involves the bromination of 4-(1-naphthalenyl)-quinazoline. The reaction typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(1-naphthalenyl)-quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the quinazoline core can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-substituted-4-(1-naphthalenyl)-quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Scientific Research Applications
2-Bromo-4-(1-naphthalenyl)-quinazoline has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for developing anticancer and antimicrobial agents.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(1-naphthalenyl)-quinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atom and the naphthalenyl group contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1-naphthalenyl)-quinazoline
- 2-Fluoro-4-(1-naphthalenyl)-quinazoline
- 2-Iodo-4-(1-naphthalenyl)-quinazoline
Uniqueness
2-Bromo-4-(1-naphthalenyl)-quinazoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C18H11BrN2 |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-bromo-4-naphthalen-1-ylquinazoline |
InChI |
InChI=1S/C18H11BrN2/c19-18-20-16-11-4-3-9-15(16)17(21-18)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |
InChI Key |
SJKIOMFGTUWUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC4=CC=CC=C43)Br |
Origin of Product |
United States |
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